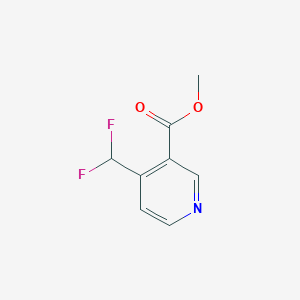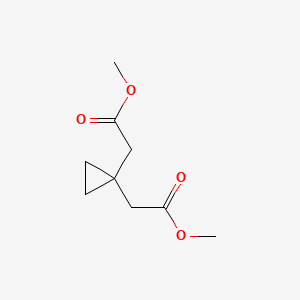
tert-Butyl 6-iodobenzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-iodobenzofuran-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃IO₃ and a molecular weight of 344.15 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of tert-Butyl 6-iodobenzofuran-2-carboxylate typically involves the iodination of benzofuran derivatives followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzofuran ring. The resulting iodinated benzofuran is then reacted with tert-butyl chloroformate in the presence of a base to form the desired ester .
Análisis De Reacciones Químicas
tert-Butyl 6-iodobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The benzofuran ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the ester group.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various oxidizing agents like hydrogen peroxide .
Aplicaciones Científicas De Investigación
tert-Butyl 6-iodobenzofuran-2-carboxylate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-iodobenzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the ester group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl 6-iodobenzofuran-2-carboxylate can be compared with other iodinated benzofuran derivatives, such as:
- tert-Butyl 6-bromobenzofuran-2-carboxylate
- tert-Butyl 6-chlorobenzofuran-2-carboxylate
- tert-Butyl 6-fluorobenzofuran-2-carboxylate
These compounds share similar structural features but differ in their halogen atoms, which can significantly impact their chemical reactivity and applications. The iodine atom in this compound provides unique reactivity compared to its bromine, chlorine, and fluorine counterparts .
Propiedades
Fórmula molecular |
C13H13IO3 |
|---|---|
Peso molecular |
344.14 g/mol |
Nombre IUPAC |
tert-butyl 6-iodo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13IO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,1-3H3 |
Clave InChI |
MGCGPNUYZAZRPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)



![4-Iodobenzo[d]isothiazole](/img/structure/B13669118.png)




![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)



